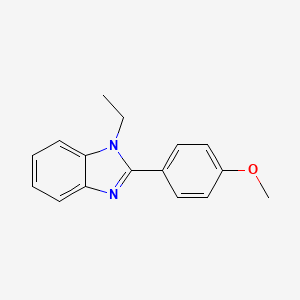![molecular formula C16H16ClNO3S B5621543 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5621543.png)
2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline often involves multiple steps, including sulfonylation reactions and the amidation of sulfonyl chloride products. For instance, one reported synthesis pathway involves the reaction of quinazolinone derivatives with chlorosulfonic acid, followed by amidation with ammonia gas to produce sulfonylamide derivatives (Hayun et al., 2012). Such methods highlight the complexity and the reactive versatility of sulfonyl-containing compounds in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of compounds like this compound is often elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework and the nature of functional groups present in the compound, offering insights into its chemical behavior and reactivity (Hayun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives can include Pummerer reactions, cyclization, and sulfonylation, showcasing a range of transformations that these compounds can undergo. For instance, Pummerer reaction-based methodologies have been employed for the synthesis of dihydroisoquinolines, demonstrating the compounds' reactivity and potential for chemical modification (Toda et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are critical for understanding their behavior in various environments and applications. While specific data on this compound may not be readily available, related compounds' analysis through techniques like X-ray crystallography provides valuable insights into their structural geometry and physical characteristics.
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, such as acidity, basicity, and reactivity towards different reagents, are influenced by their structural components. For example, the presence of a sulfonyl group can significantly affect a compound's reactivity, enabling a variety of chemical transformations. Studies on similar compounds have detailed their reactivity patterns, including nucleophilic substitutions and electrophilic additions, contributing to a broader understanding of their chemical behavior (Hayun et al., 2012).
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-15-7-6-14(17)10-16(15)22(19,20)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNVOQURXHNCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-7H-benzo[e]perimidin-7-one](/img/structure/B5621467.png)
![cis-3a-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5621474.png)
![2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5621478.png)

![N-ethyl-2-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5621491.png)
![2-{[(5-methoxy-2-furoyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621492.png)

![methyl 3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B5621525.png)
![7,9-dimethyl-4-(4-morpholinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5621536.png)
![2-benzyl-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621549.png)

![7-{[2-(trifluoromethyl)phenyl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621559.png)
![N-({1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5621562.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5621573.png)